1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride
Description
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative with a methoxy group at the para position and an isopropyl group at the meta position on the phenyl ring. The compound is a hydrochloride salt, enhancing its solubility and stability for pharmacological applications. This compound is hypothesized to interact with central nervous system (CNS) receptors, particularly sigma-1 (σ₁) receptors, based on structural similarities to known ligands like NE-100 and its derivatives .
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)10-6-9(7-12)4-5-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H |
InChI Key |
RPONZGPBVOCKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CN)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Methanamine Group
The methanamine moiety can be introduced via reductive amination or nucleophilic substitution:
Reductive amination approach : Starting from the corresponding aldehyde (4-methoxy-3-isopropylbenzaldehyde), the aldehyde is reacted with ammonia or ammonium salts to form an imine intermediate, which is then reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the primary amine.
Nucleophilic substitution approach : Starting from 4-methoxy-3-isopropylbenzyl chloride or bromide, nucleophilic substitution with ammonia or an amine source can yield the benzylamine.
Formation of Hydrochloride Salt
- The free base amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an organic solvent such as dichloromethane or ether.
- This step improves the compound's stability, crystallinity, and handling properties.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Friedel-Crafts alkylation | Isopropyl chloride, AlCl3, dry solvent (e.g., DCM) | Introduces isopropyl group at meta position |
| Methylation | Methyl iodide or dimethyl sulfate, base (K2CO3) | Converts phenol to methoxy group |
| Reductive amination | NH3 or NH4OAc, NaBH4, MeOH, 0 °C | Converts aldehyde to benzylamine |
| Salt formation | HCl gas or HCl in solvent (DCM, ether) | Forms hydrochloride salt of the amine |
Example Synthetic Scheme
- Starting material: 4-methoxybenzaldehyde
- Step 1: Friedel-Crafts alkylation with isopropyl chloride and AlCl3 → 4-methoxy-3-isopropylbenzaldehyde
- Step 2: Reductive amination with ammonium acetate and NaBH4 in methanol → 1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine
- Step 3: Treatment with HCl in dichloromethane → 1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride
Research Findings and Analytical Data
- Yields: Reductive amination with NaBH4 typically yields above 70% of the benzylamine intermediate. Salt formation is quantitative.
- Purity: The hydrochloride salt is generally isolated as a crystalline solid with high purity (>98% by HPLC).
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts + Reductive Amination | 4-methoxybenzaldehyde + isopropyl chloride | AlCl3; NH4OAc, NaBH4, MeOH, 0 °C | 70-85 | Straightforward, high regioselectivity | Requires Lewis acid handling |
| Nucleophilic substitution | 4-methoxy-3-isopropylbenzyl chloride | NH3, solvent | 60-75 | Direct amination | Halide preparation needed |
| Catalytic hydrogenation | 4-methoxy-3-isopropylbenzaldehyde | NH3, Pd/C, H2 | 75-90 | Cleaner reduction, scalable | Requires hydrogenation setup |
This comprehensive analysis outlines the main synthetic approaches to prepare 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride, emphasizing the reductive amination of the corresponding aldehyde as the most common and efficient method. The formation of the hydrochloride salt is a standard final step to obtain a stable, isolable product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanamine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)phenylmethanamine.
Reduction: Formation of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Structure-Activity Relationship (SAR) Studies
Substituent Effects on σ₁ Receptor Affinity :
- The isopropyl group in the target compound provides moderate lipophilicity, facilitating blood-brain barrier penetration, whereas bulkier groups (e.g., phenylethoxy in NE-100) enhance σ₁ receptor antagonism but reduce selectivity .
- Alkyl chains on the amine (e.g., dipropyl in NE-100) are critical for σ₁ binding. The absence of such groups in the target compound may shift activity toward partial agonism or other receptor targets .
Impact of Functional Groups :
- Propargyloxy substituents (e.g., in [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride) introduce metabolic vulnerabilities due to alkyne reactivity, limiting in vivo stability .
- Pyridinylmethoxy groups (e.g., ) improve aqueous solubility but may reduce σ₁ affinity compared to hydrophobic substituents like isopropyl .
Behavioral and Pharmacodynamic Outcomes :
- NE-100, a structural analogue, demonstrates dose-dependent reductions in immobility time in the forced swimming test, confirming σ₁-mediated antidepressant effects . The target compound’s simpler structure may lack this efficacy unless optimized for receptor binding.
Physicochemical Properties
| Property | Target Compound | NE-100 | Propargyloxy Derivative |
|---|---|---|---|
| Molecular Weight | ~230–260 g/mol | 424.0 g/mol | 227.7 g/mol |
| LogP (Predicted) | ~2.5–3.0 | 4.8 | 1.9 |
| Water Solubility | Moderate | Low | High |
| Receptor Selectivity | σ₁ (hypothetical) | σ₁ antagonist | Undetermined |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with phenolic intermediates. For example, nucleophilic substitution reactions can introduce the isopropyl and methoxy groups to the phenyl ring, followed by amination and salt formation. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
- Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor purity (>95% recommended for pharmacological studies) .
Q. How should researchers characterize the structural integrity and physicochemical properties of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C4, isopropyl at C3) via ¹H/¹³C chemical shifts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., theoretical ~227.7 g/mol for C₁₁H₁₆ClNO) .
- Melting Point Analysis : Compare observed vs. literature values to assess crystallinity and salt stability .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Approach :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
- Receptor Binding Studies : Use radioligand assays to confirm target engagement (e.g., serotonin or adrenergic receptors) and compare affinity across models .
- Dose-Response Analysis : Adjust in vivo dosing regimens to account for first-pass metabolism or blood-brain barrier penetration .
Q. How does the methoxy and isopropyl substitution pattern influence electrophilic reactivity and derivatization potential?
- Mechanistic Insight :
- The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring for electrophilic substitution at the para position. The bulky isopropyl group sterically hinders ortho/para-directed reactions, favoring meta-substitution in further derivatization .
- Experimental Design :
- Electrophilic Aromatic Substitution : Test reactions with nitrating agents (HNO₃/H₂SO₄) or acyl chlorides to map reactive sites.
- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for neuropharmacological applications?
- SAR Workflow :
- Molecular Docking : Model interactions with targets like monoamine transporters or GPCRs (G-protein-coupled receptors) to prioritize derivatives .
- Comparative Analysis : Synthesize analogs (e.g., replacing isopropyl with ethyl or cyclopropyl) and evaluate potency in neurotransmitter uptake inhibition assays .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (nM) for Serotonin Transporter |
|---|---|---|
| Parent | Isopropyl | 120 |
| Analog 1 | Ethyl | 250 |
| Analog 2 | Cyclopropyl | 95 |
| Example data from in vitro studies . |
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation during long-term storage of this hydrochloride salt?
- Best Practices :
- Storage Conditions : Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis of the amine group .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Q. What analytical techniques validate batch-to-batch consistency in industrial-scale synthesis?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
